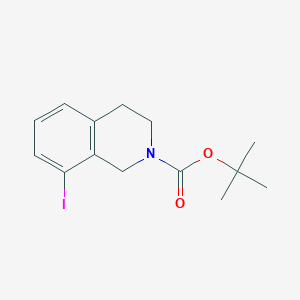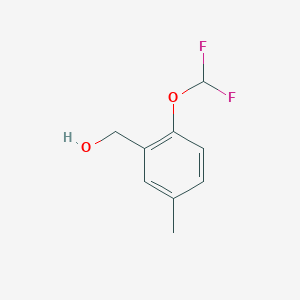![molecular formula C11H20Cl2N2O B13042110 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl typically involves the reaction of 3-(2-hydroxyethoxy)benzylamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines .
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzylamine: Similar in structure but differs in the position of the dimethylamino group.
2-[2-(Dimethylamino)ethoxy]benzylamine: Another structural isomer with different chemical properties
Uniqueness
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological targets. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H20Cl2N2O |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H |
InChI Key |
OTDNUYRSVXFDDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)




![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)

![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)


